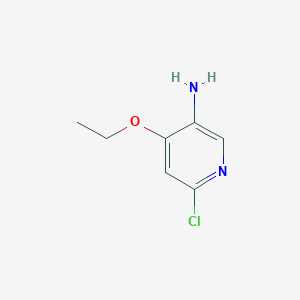

6-Chloro-4-ethoxypyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the CAS Number: 872282-68-3. It has a molecular weight of 172.61 and its IUPAC name is 6-chloro-4-ethoxypyridin-3-amine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Chloro-4-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-6-3-7 (8)10-4-5 (6)9/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

6-Chloro-4-ethoxypyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Chemical Reactions and Intermediates

6-Chloro-4-ethoxypyridin-3-amine is involved in various chemical reactions, particularly as an intermediate. It undergoes rearrangements during amination of halopyridines, presumably involving a pyridyne intermediate. This process, involving 3,4-pyridyne as an intermediate, leads to significant structural transformations, indicating its utility in complex chemical syntheses. For example, the amination of 3-bromo-4-ethoxypyridine results in the formation of 2-amino-4-ethoxypyridine, showcasing a shift of the substituent from position 3 to 2 (Pieterse & Hertog, 2010). This transformation is critical for creating specific pyridine derivatives used in various chemical industries.

Synthesis of N-Substituted-6-alkoxypteridin-4-amine

The compound is instrumental in the synthesis of N-substituted-6-alkoxypteridin-4-amine, a category of chemicals with multiple applications, including potential pharmaceutical uses. A novel synthesis method for these compounds demonstrates the versatility of 6-Chloro-4-ethoxypyridin-3-amine in producing a range of derivatives through steps like heterocyclization, alkoxylation, chlorination, and nucleophilic substitution (Duan, Jia, Zhu, & Wang, 2012).

Thermal Elimination Studies

6-Chloro-4-ethoxypyridin-3-amine is a subject of study in thermal eliminations, highlighting its importance in understanding kinetic and thermodynamic aspects of chemical reactions. The compound's behavior during the thermal decomposition process provides insights into the effects of substituents like chloro and ethoxy on reaction mechanisms and rates (Al-Awadi & Taylor, 1986).

Pyridonecarboxylic Acid Derivatives Synthesis

It also plays a role in the synthesis of pyridonecarboxylic acid derivatives, a class of compounds known for their antibacterial properties. The manipulation of the chemical structure of 6-Chloro-4-ethoxypyridin-3-amine allows for the creation of compounds with potential for biological activity and pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).

Safety and Hazards

properties

IUPAC Name |

6-chloro-4-ethoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMIONCCNWNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-ethoxypyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)